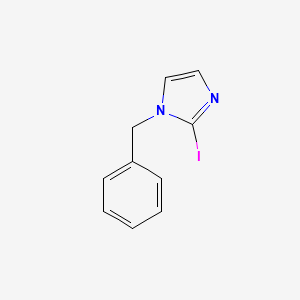

1-Benzyl-2-iodo-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9IN2 |

|---|---|

Molecular Weight |

284.10 g/mol |

IUPAC Name |

1-benzyl-2-iodoimidazole |

InChI |

InChI=1S/C10H9IN2/c11-10-12-6-7-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

QWTKCNIXFIVLQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2I |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 1 Benzyl 2 Iodo 1h Imidazole

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium catalysts are extensively utilized for their efficiency in mediating a wide range of cross-coupling reactions involving 1-benzyl-2-iodo-1H-imidazole. These reactions offer reliable methods for introducing diverse functional groups at the 2-position of the imidazole (B134444) core.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between this compound and various boronic acids. arkat-usa.orgresearchgate.netrsc.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide array of boronic acids. arkat-usa.org The general scheme involves the reaction of the iodoimidazole with a boronic acid in the presence of a palladium catalyst and a base.

A plausible mechanism for the Suzuki-Miyaura cross-coupling reaction begins with the oxidative addition of the this compound to a coordinatively unsaturated palladium(0) species, forming a palladium(II) intermediate. This is followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the 2-substituted imidazole product and regenerate the palladium(0) catalyst. arkat-usa.org Microwave irradiation has been shown to enhance the reaction rate. arkat-usa.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with this compound Analogues

| Entry | Boronic Acid | Catalyst | Base | Solvent | Product Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Tolylboronic acid | PdCl₂/SPhos | Cs₂CO₃ | Dioxane | High |

| 2 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Moderate to High |

This table is a generalized representation based on typical conditions for Suzuki-Miyaura reactions involving similar iodo-heterocycles. arkat-usa.org

The Negishi cross-coupling reaction provides an alternative and often complementary method to the Suzuki-Miyaura reaction for forming C-C bonds. rsc.org This reaction involves the coupling of this compound with an organozinc reagent, catalyzed by a palladium or nickel complex. rsc.orgresearchgate.net Organozinc reagents are among the most reactive nucleophiles used in palladium-catalyzed cross-coupling reactions, often leading to successful couplings where other methods might fail. rsc.org

The reaction typically proceeds by preparing the organozinc reagent in situ or using a pre-formed reagent, which then couples with the iodoimidazole in the presence of a palladium catalyst. nih.govbeilstein-journals.org The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination, similar to other palladium-catalyzed cross-coupling reactions. rsc.org

Table 2: Negishi Cross-Coupling of Imidazole Derivatives

| Entry | Organozinc Reagent | Catalyst | Solvent | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Organozinc generated from 1-benzyl-4-iodo-1H-imidazole | Pd(PPh₃)₄/CuI | THF | 24 | nih.gov |

The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.org In the context of this compound, this reaction allows for the introduction of an alkynyl group at the 2-position of the imidazole ring. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

The generally accepted mechanism involves a palladium catalytic cycle and a copper co-catalyst cycle. The palladium catalyst facilitates the oxidative addition of the iodoimidazole and the subsequent steps, while the copper co-catalyst is believed to form a copper acetylide intermediate that participates in the transmetalation step. organic-chemistry.orggoogle.com

Table 3: Conditions for Sonogashira Coupling of Iodo-Heterocycles

| Entry | Alkyne | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 1-Benzyl-2-(phenylethynyl)-1H-imidazole |

This table represents typical conditions for Sonogashira couplings. organic-chemistry.orggoogle.com

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.orgorganic-chemistry.org This reaction can be applied to this compound to introduce various amino groups at the 2-position. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. libretexts.org

The catalytic cycle is understood to involve the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. libretexts.org

Table 4: General Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 2-(Morpholino)-1-benzyl-1H-imidazole |

This table illustrates general conditions for the Buchwald-Hartwig amination as specific examples with this compound were not found in the search results.

This compound can undergo palladium-catalyzed intramolecular C-H arylation to form fused heterocyclic systems. researchgate.netthieme-connect.comthieme-connect.com This reaction provides a direct method for constructing polycyclic aromatic compounds containing the imidazole moiety. For instance, the intramolecular arylation of N-benzyl-2-iodoimidazoles can lead to the formation of 5H-imidazo[2,1-a]isoindoles. researchgate.netthieme-connect.comthieme-connect.com

The reaction is believed to proceed via oxidative addition of the C-I bond to the palladium(0) catalyst, followed by an intramolecular C-H activation/arylation step and subsequent reductive elimination to afford the cyclized product. kobe-u.ac.jp Microwave irradiation has been found to significantly accelerate the rate of these reactions. researchgate.net

Table 5: Palladium-Catalyzed Intramolecular Arylation of N-Benzyl-2-iodoimidazole

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Product Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMSO | 100 | 78 | kobe-u.ac.jp |

The product for these reactions is 5H-imidazo[2,1-a]isoindole. researchgate.netkobe-u.ac.jp

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, are a cornerstone for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org In the context of this compound, the iodine atom serves as an excellent leaving group for these transformations. These reactions typically involve the coupling of the iodoimidazole with a wide range of nucleophiles, including amines, phenols, and other heterocycles, to generate more complex molecular architectures. nih.govresearchgate.net

The classic Ullmann condensation involves the coupling of an aryl halide with a nucleophile at elevated temperatures using a stoichiometric amount or an excess of copper. organic-chemistry.org Modern advancements have led to catalytic versions that operate under milder conditions, often employing ligands to facilitate the catalytic cycle. nih.govresearchgate.net For instance, ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) have been shown to be effective in the copper-catalyzed N-arylation of imidazoles with aryl iodides. nih.govresearchgate.net While specific examples detailing this compound are not always explicitly documented, its structural motifs are represented in broader studies on iodoazoles. For example, the coupling of various aryl halides with imidazoles is a well-established procedure, often catalyzed by copper(I) salts like CuI and a suitable ligand and base. mdpi.com

The general applicability of these methods suggests that this compound can be effectively coupled with various partners. A typical reaction might involve heating the iodoimidazole with a nucleophile in the presence of a copper(I) catalyst, a ligand, and a base like cesium carbonate or potassium phosphate (B84403) in a polar aprotic solvent such as DMF or DMSO. mdpi.comnih.gov

Table 1: Representative Copper-Catalyzed Coupling Reactions of Iodo-Heterocycles This table illustrates the general conditions for copper-catalyzed couplings applicable to substrates like this compound.

| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Aryl Iodide | Imidazole | CuI (5 mol%) / Ligand | Cs₂CO₃ | DMSO | 110 | 70-98 mdpi.com |

| Aryl Iodide | Phenol | Cu₂O (1 mol%) / Ligand | Base | - | Mild | - nih.gov |

| Vinyl Iodide | Terminal Alkyne | CuI | - | DMF | 80 | Good acs.org |

Iron-Catalyzed Cross-Coupling Reactions

Iron, being an earth-abundant and non-toxic metal, has emerged as an attractive alternative to precious metals like palladium in catalysis. google.comnih.gov Iron-catalyzed cross-coupling reactions have been successfully applied to connect aryl Grignard reagents with alkyl or aryl halides. google.comnih.govgoogle.com These reactions are known for their high speed, often completing within minutes, and proceeding in high yields. nih.gov

For a substrate like this compound, iron-catalyzed coupling would typically involve reaction with a Grignard reagent (R-MgX). The reaction is catalyzed by iron salts such as iron(III) chloride (FeCl₃) or iron(III) acetylacetonate (B107027) [Fe(acac)₃], often in a solvent mixture like THF-NMP (N-methyl-2-pyrrolidone). nih.gov The versatility of iron catalysis allows for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp³)-C(sp³) bonds. nih.govbeilstein-journals.org

The coupling of aryl Grignard reagents with aryl halides can be sensitive to reaction conditions, with homo-coupling of the Grignard reagent being a competitive side reaction. google.comgoogle.com However, the methodology has been successfully applied to a range of substrates. For example, iron salts have been used in the methylation of dichloropurines with MeMgCl, demonstrating applicability to nitrogen-containing heterocycles. google.com This suggests that this compound could be a viable substrate for such transformations, allowing for the introduction of various alkyl or aryl groups at the C-2 position.

Table 2: Examples of Iron-Catalyzed Cross-Coupling Reactions This table shows general conditions for iron-catalyzed cross-couplings relevant to this compound.

| Electrophile | Nucleophile | Catalyst | Solvent | Time | Yield (%) |

| Imidoyl Chlorides | Grignard Reagents | 5% Iron catalyst | THF/NMP | 5 min | 71-96 nih.gov |

| Aryl Chlorides | Alkyl Grignard Reagents | FeF₃ / SIPr Ligand | - | - | High researchgate.net |

| Aryl Halides | Aryl Grignard Reagents | Iron Salts | - | - | Variable google.com |

Mechanistic Elucidation of Catalytic Cycles in this compound Transformations

The mechanisms of metal-catalyzed coupling reactions are complex and have been the subject of extensive study. For copper-catalyzed Ullmann-type reactions, the cycle is generally believed to involve a Cu(I)/Cu(III) pathway. organic-chemistry.org The cycle likely begins with the oxidative addition of the aryl iodide, such as this compound, to a Cu(I) species to form a Cu(III) intermediate. This is followed by reaction with the nucleophile and subsequent reductive elimination to release the coupled product and regenerate the active Cu(I) catalyst. organic-chemistry.org

In iron-catalyzed cross-coupling reactions involving Grignard reagents, the mechanism is thought to proceed through various oxidation states of iron, potentially including Fe(-2), 0, and +2, or an Fe(I)-Fe(III) cycle. nih.gov One proposed mechanism for the coupling of an aryl electrophile and an alkyl Grignard suggests that the rate-limiting step is the oxidative addition of the aryl halide to an Fe(I) species. nih.gov However, for the coupling of an aryl Grignard with an alkyl halide, a common mechanism based on an Fe(I)–Fe(III) cycle is also supported, though the precise sequence of oxidative addition and transmetalation steps may be substrate-dependent. nih.gov Radical intermediates in the actual coupling step have been largely excluded in some studies. nih.gov

Radical Reactions and Their Synthetic Utility

This compound is an effective precursor for generating the corresponding 1-benzyl-1H-imidazol-2-yl radical. psu.edu This reactive intermediate can be generated under photochemical conditions, providing a powerful method for forming new carbon-carbon bonds through intramolecular cyclization. psu.eduresearchgate.net

Research has shown that photochemical intramolecular aromatic substitutions involving the imidazol-2-yl radical can be superior to methods that use chemical radical initiators like Bu₃SnH–AIBN. psu.edu For instance, attempts to achieve a five-membered cyclization of this compound under both photochemical and Bu₃SnH–AIBN conditions resulted primarily in the reduction product, 1-benzyl-1H-imidazole, rather than the cyclized product. psu.edu This highlights the formation of the 1-benzyl-1H-imidazol-2-yl radical as a key intermediate in the photochemical process. psu.edu In contrast, six- and seven-membered ring systems have been successfully synthesized from related 2-iodo-N-(ω-arylalkyl)imidazoles via photochemical radical cyclization, demonstrating the synthetic utility of this approach for creating fused heterocyclic structures. psu.edu

Functional Group Interconversions and Derivatization Strategies

The iodine atom in this compound serves as a versatile handle for a wide array of functional group interconversions and derivatization strategies. wits.ac.zakashanu.ac.ir The cross-coupling reactions discussed previously (Sections 3.1.2 and 3.1.3) represent a primary route for derivatization, allowing the introduction of aryl, alkyl, and other moieties at the C-2 position. acs.orgfrontiersin.org

Beyond coupling reactions, the iodo-substituent can be replaced through nucleophilic substitution (Section 3.2) or transformed via radical pathways (Section 3.3) to yield diverse molecular scaffolds. Furthermore, the core imidazole structure can be modified. For example, while not starting from the iodo-compound, related studies have shown methods for the direct C-5 arylation of 1-benzyl-1H-imidazole, followed by regioselective iodination at the C-4 position. acs.org Such strategies, combined with the reactivity of the C-2 iodo group, open up numerous possibilities for creating a library of polysubstituted imidazole derivatives. The Suzuki-Miyaura cross-coupling reaction, for instance, has been used to couple 2-formylphenylboronic acid with related 1-benzyl-2-iodo-1H-benzo[d]imidazole substrates to synthesize aldehyde precursors for further cyclization reactions. wits.ac.zacore.ac.uk These examples underscore the role of this compound as a key intermediate in the synthesis of complex heterocyclic systems.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Benzyl 2 Iodo 1h Imidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.

Comprehensive ¹H and ¹³C NMR Chemical Shift Analysis and Assignment

While a fully assigned experimental dataset for 1-Benzyl-2-iodo-1H-imidazole is not extensively reported in publicly available literature, the expected NMR signals can be predicted based on the known structure and data from analogous imidazole (B134444) derivatives.

¹H NMR: The proton spectrum is expected to show distinct signals for the imidazole and benzyl moieties. The two protons on the imidazole ring (H-4 and H-5) would appear as doublets in the aromatic region. The benzylic protons (CH₂) would manifest as a characteristic singlet, typically shifted downfield due to the adjacent nitrogen atom. The five protons of the benzyl group's phenyl ring would present as a complex multiplet system.

¹³C NMR: The carbon spectrum would display ten unique signals. The C-2 carbon, directly bonded to iodine, would be significantly influenced by the halogen's electron-withdrawing and heavy-atom effects. The other two imidazole carbons (C-4 and C-5) would resonate in the typical aromatic carbon region. The benzylic CH₂ carbon would appear in the aliphatic region but deshielded by the attached nitrogen. The six carbons of the phenyl ring would show characteristic signals in the aromatic region, with one quaternary (ipso) carbon and three pairs of CH carbons, depending on symmetry and rotation.

A definitive assignment of these predicted signals requires two-dimensional NMR techniques.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show a cross-peak between the H-4 and H-5 protons of the imidazole ring, confirming their adjacency. It would also map the coupling network within the benzyl group's phenyl ring, connecting the ortho, meta, and para protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of all protonated carbons by linking the already identified proton signals to their corresponding carbon partners.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons over two to three bonds. This is vital for assigning quaternary (non-protonated) carbons. Key expected HMBC correlations would include:

The benzylic (CH₂) protons to the imidazole carbons C-5 and N-1, confirming the point of attachment of the benzyl group.

The benzylic protons to the ipso-carbon of the phenyl ring.

The imidazole proton H-5 to the iodo-substituted C-2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding connectivity. A NOESY spectrum would be expected to show cross-peaks between the benzylic (CH₂) protons and both the ortho-protons of the benzyl ring and the H-5 proton of the imidazole ring, providing definitive evidence for the molecule's conformation in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful tool for confirming the elemental composition of a molecule and gaining structural insights through the analysis of its fragmentation patterns. For the molecular formula of this compound, C₁₀H₉IN₂, the calculated exact mass of the protonated molecular ion ([M+H]⁺) is 284.9883 g/mol .

Loss of the Benzyl Group: The cleavage of the bond between the benzylic carbon and the imidazole nitrogen is highly probable, leading to the formation of the very stable benzyl cation ([C₇H₇]⁺) at an m/z of 91. This is often one of the most abundant peaks (the base peak) in the mass spectra of benzyl-substituted compounds.

Loss of Iodine: Cleavage of the carbon-iodine bond would result in a fragment corresponding to the [M-I]⁺ ion.

Formation of the Imidazole Fragment: The remaining iodinated imidazole portion could also be observed as a distinct fragment ion.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including molecular conformation and intermolecular interactions.

Analysis of Molecular Conformation and Torsional Angles

The crystal structure of this compound reveals a specific conformation in the solid state. The molecule is not planar; there is a significant twist between the imidazole and the benzyl moieties. The dihedral angle, which describes the rotation around the N-C bond connecting the imidazole ring to the benzylic carbon, is a key parameter. This angle dictates the relative orientation of the two ring systems. For similar structures, like 1-Benzyl-1H-benzimidazole, this dihedral angle has been measured at 85.77(4)°, indicating a nearly perpendicular arrangement between the imidazole and benzyl rings nih.gov. This twisted conformation minimizes steric hindrance between the two ring systems.

Investigation of Intermolecular Interactions: Halogen Bonding

In the crystal lattice of this compound, the dominant force governing the supramolecular assembly is a strong intermolecular halogen bond. researchgate.net Halogen bonding is a highly directional, non-covalent interaction where a halogen atom (in this case, iodine) acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor).

C-I...N Halogen Bonds and Supramolecular Assembly

In the solid state, the three-dimensional structure of this compound is predominantly governed by strong C—I⋯N halogen bonds. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base, in this case, a nitrogen atom.

X-ray crystallographic studies have revealed that these C—I⋯N interactions are the key motif in the supramolecular assembly of this compound. The iodine atom at the 2-position of the imidazole ring acts as the halogen bond donor, while the nitrogen atom at the 3-position of an adjacent molecule serves as the halogen bond acceptor. This specific interaction connects the molecules into one-dimensional zigzag ribbons, forming a well-ordered supramolecular architecture. The strength and directionality of this bond are evidenced by the measured intermolecular distance between the nitrogen and iodine atoms.

| Interaction Type | Donor Atom | Acceptor Atom | N⋯I Distance (Å) | Resulting Supramolecular Motif |

|---|---|---|---|---|

| C—I⋯N Halogen Bond | Iodine (I) | Nitrogen (N) | 2.8765 (2) | One-dimensional zigzag ribbons |

C-I...π Halogen Bonds in Crystal Packing

While C—I⋯π halogen bonds are a recognized stabilizing force in the crystal packing of many aromatic iodo-derivatives, they are not the dominant interaction in the crystal structure of this compound. In a C—I⋯π interaction, the electrophilic region of the iodine atom interacts with the electron-rich π-system of an aromatic ring.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Group Frequencies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable insight into the functional groups and bonding within a molecule. While a complete experimental spectrum for this compound is not detailed in the available literature, the characteristic frequencies can be predicted based on the analysis of its constituent parts: the imidazole ring, the benzyl group, and the carbon-iodine bond. Data from the parent compound, 1-benzylimidazole, and other related structures inform these assignments. researchgate.net

The key vibrational regions are as follows:

Aromatic and Imidazole C-H Stretching: The stretching vibrations of C-H bonds on the benzyl and imidazole rings are expected to appear in the 3000–3150 cm⁻¹ region. For 1-benzylimidazole, a C-H vibration peak on the benzene ring is observed at 3113 cm⁻¹. researchgate.net

Aliphatic C-H Stretching: The methylene (-CH₂-) bridge connecting the benzyl group to the imidazole ring will exhibit symmetric and asymmetric stretching vibrations typically found between 2850 and 2960 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the benzyl group are expected in the 1450–1650 cm⁻¹ range. In 1-benzylimidazole, the C=N stretching vibration is noted at 1604 cm⁻¹. researchgate.net These bands are often strong in both IR and Raman spectra.

Ring Vibrations: The skeletal vibrations of the imidazole and benzene rings, involving complex stretching and bending modes, occur in the fingerprint region (below 1500 cm⁻¹).

C-I Stretching: The carbon-iodine stretching vibration is expected at a much lower frequency due to the heavy mass of the iodine atom. This bond typically gives rise to a weak to medium intensity band in the far-infrared region, generally between 500 and 600 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Benzyl & Imidazole Rings | 3000 - 3150 | Medium |

| Aliphatic C-H Stretch | -CH₂- (Methylene) | 2850 - 2960 | Medium |

| C=N Stretch | Imidazole Ring | 1600 - 1650 | Medium to Strong |

| C=C Stretch | Benzyl Ring | 1450 - 1600 | Medium to Strong |

| C-I Stretch | Iodo-imidazole | 500 - 600 | Weak to Medium |

Computational and Theoretical Investigations of 1 Benzyl 2 Iodo 1h Imidazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-Benzyl-2-iodo-1H-imidazole, DFT studies offer a detailed understanding of its electronic properties, reactivity, and spectroscopic characteristics.

Electronic Structure, Frontier Molecular Orbital (FMO) Analysis, and Reactivity Prediction

DFT calculations are instrumental in elucidating the electronic structure of this compound. The distribution of electron density, molecular orbital energies, and the nature of chemical bonds can be accurately modeled. A key aspect of these studies is the Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are critical in predicting the chemical reactivity of a molecule. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Imidazole (B134444) Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | -5.88 | -1.18 | 4.70 |

| Derivative with NO2 substituent (A4) | -6.27 | -2.71 | 3.56 |

| Derivative with F substituent (A6) | -6.81 | -1.25 | 5.56 |

Data sourced from a study on 1-benzyl-2-phenyl-1H-benzimidazole derivatives and are intended to be illustrative of the typical values obtained from DFT calculations. biointerfaceresearch.com

Elucidation of Reaction Pathways and Transition State Geometries

DFT is a valuable tool for exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reaction pathways, intermediates, and, crucially, the geometries of transition states. DFT has been shown to be effective in calculating the transition state of reaction mechanisms, which is vital in drug design. biointerfaceresearch.com

For instance, in the synthesis of imidazole derivatives, DFT can be used to model the condensation reactions involved. researchgate.net The calculations can provide the activation energies for different proposed pathways, allowing for the determination of the most favorable reaction route. While specific studies on the reaction pathways of this compound were not found in the provided search results, the general methodology is well-established. Such studies would involve optimizing the geometries of reactants, products, and transition states and calculating their respective energies to construct a reaction profile.

Calculation of Spectroscopic Parameters for Experimental Correlation

DFT calculations can predict various spectroscopic parameters, which can then be correlated with experimental data to confirm the molecular structure and understand its vibrational properties. Theoretical calculations of infrared (IR) and Raman spectra are commonly performed.

In studies of similar benzimidazole (B57391) compounds, DFT calculations using methods like B3LYP have been employed to compute vibrational frequencies. niscpr.res.inniscpr.res.in These theoretical spectra often show good agreement with experimental spectra, aiding in the assignment of vibrational modes. For example, in a study on (1-benzyl)-2-(2-alkylaminothiazol-4-yl)benzimidazole, the vibrational frequencies were calculated using the B3LYP/6-31G method. niscpr.res.in Similar computational approaches could be applied to this compound to predict its IR and Raman spectra, which would be invaluable for its experimental characterization.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its intermolecular interactions in different environments.

MD simulations can reveal the preferred conformations of the molecule by exploring its potential energy surface. This is particularly important for understanding how the molecule might interact with biological targets or other molecules in a condensed phase. The stability of complexes formed between a molecule and a protein, for instance, can be investigated through MD simulations. nih.gov

Quantum Chemical Descriptors for Reactivity and Selectivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and selectivity. These descriptors are often calculated using DFT. Some common descriptors include:

Chemical Potential (μ): Related to the escaping tendency of an electron from an equilibrium system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.

Electron Donating/Accepting Power (ω-/ω+): Indicates the capacity to donate or accept charge.

These descriptors provide a quantitative basis for understanding the chemical behavior of a molecule. For example, a study on 1-benzyl-2-phenyl-1H-benzimidazole derivatives calculated these descriptors to predict their reactivity. biointerfaceresearch.com The results showed that different substituents had a profound effect on the electrophilicity and electron-donating/accepting power of the molecules. biointerfaceresearch.com

Table 2: Representative Quantum Chemical Descriptors for Analogous Benzimidazole Derivatives

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) |

|---|---|---|---|

| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | -3.53 | 2.35 | 2.651 |

| Derivative with NO2 substituent (A4) | -4.49 | 1.78 | 5.66 |

| Derivative with F substituent (A6) | -4.03 | 2.78 | 2.92 |

Data sourced from a study on 1-benzyl-2-phenyl-1H-benzimidazole derivatives and are intended to be illustrative. biointerfaceresearch.com

Theoretical Understanding of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov In this compound, the iodine atom at the 2-position is capable of forming halogen bonds, which can play a significant role in its crystal packing and interactions with other molecules.

Theoretical studies are crucial for understanding the nature of these interactions. The concept of a "σ-hole" is central to explaining halogen bonding. nih.gov This refers to a region of positive electrostatic potential on the outer surface of the halogen atom, along the extension of the covalent bond. Computational methods can map the electrostatic potential surface of the molecule to visualize these σ-holes and predict the strength and directionality of halogen bonds.

A study on the crystal structures of 1-benzyliodoimidazole derivatives, including this compound, highlighted the importance of C—I⋯N and C—I⋯π halogen bonds in their solid-state structures. researchgate.net In the case of this compound, the molecules were found to form one-dimensional zigzag ribbons through C—I⋯N halogen bonds, with an N⋯I distance of 2.8765 (2) Å. researchgate.net Theoretical calculations can complement such experimental findings by quantifying the energy of these interactions and elucidating the contributions of electrostatic and charge-transfer components.

Applications of 1 Benzyl 2 Iodo 1h Imidazole As a Versatile Synthetic Building Block

Precursor in the Synthesis of Advanced Functionalized Imidazole (B134444) Derivatives

The imidazole core is a significant pharmacophore found in numerous biologically active compounds and pharmaceuticals. jchemrev.comnih.govresearchgate.net The ability to introduce a variety of substituents onto this core is crucial for developing new therapeutic agents and chemical probes. 1-Benzyl-2-iodo-1H-imidazole excels as a precursor for these syntheses, enabling the introduction of functional groups through metal-catalyzed cross-coupling reactions.

The carbon-iodine bond at the C2 position of this compound is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is exploited in several palladium-catalyzed cross-coupling reactions to generate highly substituted imidazoles. Methodologies such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions allow for the introduction of aryl, alkynyl, alkenyl, and amino groups, respectively.

This strategic functionalization is key to creating libraries of diverse imidazole-containing compounds for screening in drug discovery and other applications. jchemrev.com For instance, the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles can be achieved through multi-component reactions, highlighting the importance of versatile building blocks in generating chemical diversity. nih.govresearchgate.net The ability to precisely place different substituents around the imidazole ring is essential for tuning the molecule's biological and physicochemical properties.

Below is a table summarizing the types of cross-coupling reactions applicable to this compound for generating chemical diversity.

| Reaction Type | Reactant | Catalyst/Conditions | Product Type | Significance |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd catalyst, Base | 2-Aryl/Heteroaryl Imidazole | Introduction of diverse aromatic systems |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | 2-Alkynyl Imidazole | Access to linear, rigid structures |

| Heck Coupling | Alkene | Pd catalyst, Base | 2-Alkenyl Imidazole | Formation of C-C double bonds |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | 2-Amino Imidazole | Introduction of nitrogen-based functional groups |

| Ullmann Condensation | Alcohol/Thiol | Cu catalyst, Base | 2-Alkoxy/Thioether Imidazole | Formation of C-O and C-S bonds |

This table represents common cross-coupling reactions; specific conditions may vary based on substrates.

Beyond simple substitution, this compound is instrumental in constructing more complex, rigid structures such as fused heterocyclic ring systems. These polycyclic structures are of great interest in medicinal chemistry and materials science. nih.govbeilstein-archives.org Intramolecular cyclization reactions are a powerful strategy for building these systems.

A notable example is the palladium-catalyzed intramolecular C-arylation involving the C2 position of the imidazole ring. This reaction has been successfully applied to synthesize 5H-imidazo[2,1-a]isoindole in a single step from N-benzyl-2-iodoimidazole. researchgate.net This transformation demonstrates the utility of the iodo-substituent as a handle for forming new rings, effectively locking the benzyl group into a fused structure. Such synthetic routes provide rapid access to complex scaffolds that would be challenging to assemble through other methods. nih.govmdpi.com The development of these fused systems is crucial for exploring new chemical space and identifying molecules with unique biological activities or material properties. beilstein-archives.orgrsc.org

Role in the Development of Catalytic Ligands

The imidazole framework is central to a highly influential class of ligands known as N-Heterocyclic Carbenes (NHCs). These ligands have revolutionized transition metal catalysis due to their strong σ-donating properties and steric tunability. This compound serves as a key intermediate in the synthesis of precursors for these important ligands.

N-Heterocyclic carbenes are typically generated by the deprotonation of their corresponding azolium salt precursors, most commonly imidazolium or imidazolinium salts. beilstein-journals.orgnih.govresearchgate.net The synthesis of these salts often involves the quaternization of an imidazole derivative. This compound can be envisioned as a starting point for creating unsymmetrically substituted imidazolium salts.

The synthetic route would involve a cross-coupling reaction at the C2 position to introduce a desired substituent, followed by alkylation at the second nitrogen atom to form the imidazolium salt. This salt is the direct precursor to the NHC. The benzyl group and the substituent at C2 provide the steric and electronic properties that define the resulting NHC's behavior as a ligand in catalytic systems. beilstein-journals.orgnih.gov The versatility of reactions starting from the iodo-imidazole allows for the creation of a wide range of NHC precursors with finely tuned properties for specific catalytic applications. nih.gov

Imidazole and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. nih.govresearchgate.netbohrium.com These coordination compounds have applications in catalysis, materials science, and as models for metalloenzymes. jocpr.com

This compound can be transformed into more complex ligands through functionalization at the C2 position. For example, replacing the iodo group with a coordinating moiety (e.g., a pyridine or phosphine (B1218219) group via a Suzuki or other coupling reaction) would create a bidentate or polydentate ligand. Such ligands can chelate to a metal center, forming stable complexes. The benzyl group provides steric bulk, which can influence the coordination geometry and the catalytic activity of the metal center. nih.gov Transition metal complexes bearing imidazole-based ligands are used in a wide range of catalytic transformations, including oxidation and cross-coupling reactions. bohrium.comnih.gov

The table below provides examples of transition metals and their applications when complexed with imidazole-derived ligands.

| Transition Metal | Coordination Geometry (Example) | Catalytic Application (Example) |

| Nickel (Ni) | Octahedral | Cross-coupling reactions |

| Palladium (Pd) | Square Planar | C-C and C-N bond formation |

| Copper (Cu) | Tetrahedral/Square Planar | Oxidation, Ullmann coupling |

| Rhodium (Rh) | Square Planar | Hydroformylation, C-H activation |

| Chromium (Cr) | Octahedral | Oxidation reactions |

This table illustrates the versatility of imidazole ligands in forming catalytically active transition metal complexes. nih.govresearchgate.netbohrium.com

Integration in Materials Science Applications

The unique electronic and structural features of imidazole-based molecules make them attractive candidates for applications in materials science. Fused imidazole systems and highly conjugated structures derived from this compound are being explored for their use in organic electronics and photophysical applications.

Molecules containing the imidazole core, particularly fused systems, can exhibit interesting photophysical properties such as high fluorescence quantum yields and large Stokes shifts. beilstein-archives.org These properties are desirable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and imaging agents. The ability to synthesize a wide range of substituted and fused imidazoles from this compound allows for the systematic tuning of their absorption and emission characteristics. By carefully selecting the substituents introduced via cross-coupling reactions, researchers can design molecules with specific photophysical profiles for targeted material applications. beilstein-archives.orgnih.gov

Components for Electronic Materials (e.g., Covalent Organic Frameworks)

This compound is a promising candidate as a fundamental building block in the synthesis of advanced electronic materials, particularly Covalent Organic Frameworks (COFs). The utility of this compound in forming such ordered porous polymers stems from the reactive iodo-substituent at the 2-position of the imidazole ring. This position is synthetically advantageous for creating robust, extended networks through various cross-coupling reactions.

The iodine atom serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. These reactions are instrumental in the construction of COFs, where precise linkages between organic building blocks are required to form crystalline, porous structures. In a typical synthetic strategy, this compound could be reacted with multifunctional boronic acids or alkynes under palladium or copper catalysis. This would lead to the formation of strong carbon-carbon bonds, extending the molecular structure into a two- or three-dimensional framework.

While the direct use of this compound in the synthesis of COFs is an area of ongoing research, the principles of COF chemistry strongly support its potential as a valuable synthon. The combination of the reactive iodo-group and the electronically active imidazole core makes it a versatile component for the design and synthesis of novel functional organic materials.

Building Blocks in Polymer Chemistry Research

In the realm of polymer chemistry, this compound serves as a versatile building block for the synthesis of specialized polymers with tailored properties. Its utility is primarily derived from the presence of the reactive C-I bond, which allows for its incorporation into polymer chains through various polymerization and post-polymerization modification techniques.

One area of application is in the development of polymer-supported ligands. Research has explored the synthesis and characterization of this compound, noting its potential for attachment to polymer backbones. The objective is to create materials capable of selective metal ion extraction from waste streams. In such applications, the imidazole moiety acts as a ligand, binding to metal cations, while the polymer support provides insolubility and robustness, facilitating the separation process.

The incorporation of this compound into a polymer can be achieved through several synthetic routes. For instance, the iodo-group can participate in cross-coupling reactions with a pre-functionalized polymer, effectively grafting the imidazole unit onto the chain. Alternatively, the benzyl group could be modified to contain a polymerizable group, allowing it to act as a monomer in polymerization reactions like free-radical or controlled radical polymerization.

The resulting imidazole-containing polymers can exhibit a range of interesting properties, including thermal stability, specific conductivity, and the ability to form complexes with various metal ions. These characteristics make them suitable for a variety of applications, from catalysis and separation technologies to the development of novel functional materials.

Below is a table summarizing the key reactive sites of this compound and their potential roles in polymer synthesis:

| Reactive Site | Position | Potential Role in Polymer Synthesis |

| Iodo Group | 2-position of Imidazole Ring | - Cross-coupling reactions for grafting onto polymer backbones.- Precursor for organometallic intermediates in polymerization. |

| Benzyl Group | 1-position of Imidazole Ring | - Site for introduction of polymerizable functional groups (e.g., vinyl, styryl). |

| Imidazole Ring | Core Structure | - Provides ligating sites for metal ions.- Imparts specific electronic and thermal properties to the polymer. |

The study of polymers derived from this compound is an active area of research, with the potential to yield new materials with unique and valuable functionalities.

Future Research Directions and Unexplored Avenues in 1 Benzyl 2 Iodo 1h Imidazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on 1-Benzyl-2-iodo-1H-imidazole is expected to focus on developing novel and sustainable synthetic routes that offer improvements in terms of yield, safety, and environmental impact over existing methods.

Key areas for future investigation include:

Green Chemistry Approaches: The development of synthetic protocols that utilize greener solvents, such as water or bio-renewable solvents, will be a significant step forward. researchgate.netnih.govasianpubs.org Solvent-free reaction conditions are another promising avenue to explore, minimizing waste and simplifying purification processes. asianpubs.org Furthermore, employing catalysts that are non-toxic and recyclable can greatly enhance the sustainability of the synthesis. mdpi.com Eco-friendly iodination techniques, for instance, using molecular iodine with a green oxidant like hydrogen peroxide in water, could provide a more sustainable alternative to traditional iodinating agents. researchgate.net Electrochemical methods for iodination, which generate the iodinating species in situ using electricity, also present a green and efficient alternative. nih.gov

Continuous Flow Synthesis: Transitioning from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netnih.gov The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and reproducible production method. researchgate.netnih.gov This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities. researchgate.net

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and unique reactivity. rsc.orgmdpi.com Future research could explore the use of photocatalysts for the direct C-H iodination of 1-benzyl-1H-imidazole, providing a more direct and atom-economical route to the target molecule. rsc.org This approach could potentially avoid the need for pre-functionalized starting materials.

Exploration of Unconventional Reactivity Modes and Selective Transformations

The presence of the iodine atom at the C2 position of the imidazole (B134444) ring imparts unique reactivity to this compound, making it a versatile building block for further functionalization. Future research will likely focus on exploring unconventional reactivity modes and developing highly selective transformations.

Promising avenues for research include:

Cross-Coupling Reactions: The carbon-iodine bond is highly amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. While these are established methods, future work could focus on developing novel catalytic systems that offer higher efficiency, broader substrate scope, and greater functional group tolerance for the coupling of this compound with various partners.

C-H Activation: Direct C-H activation is a powerful strategy for the efficient construction of complex molecules. Research into the selective C-H functionalization of the benzyl group or the imidazole ring of this compound, while leaving the C-I bond intact for subsequent transformations, would open up new avenues for creating diverse molecular architectures.

Photoredox Catalysis: The unique properties of the carbon-iodine bond make this compound an interesting substrate for photoredox-catalyzed reactions. Future studies could investigate its participation in radical-mediated transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor. Exploring the role of halogen bonding in directing self-assembly processes or in organocatalysis could lead to novel applications in supramolecular chemistry and materials science.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, predicting molecular properties, and guiding the design of new molecules and materials.

Future computational studies on this compound could focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. biointerfaceresearch.comresearchgate.net Such studies can provide a deeper understanding of its reactivity in various chemical transformations and help in the rational design of new catalysts and reaction conditions. biointerfaceresearch.comresearchgate.net

In Silico Screening and ADMET Prediction: For applications in medicinal chemistry, computational tools can be used for the in silico screening of virtual libraries of derivatives of this compound to identify potential drug candidates. nih.govresearchgate.net Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to minimize late-stage failures. nih.govresearchgate.net

Machine Learning and Artificial Intelligence: The application of machine learning and artificial intelligence in chemistry is rapidly growing. These techniques can be used to develop predictive models for the properties and activities of this compound derivatives based on their structural features. This can accelerate the discovery of new compounds with desired properties.

Expansion of Applications in Emerging Interdisciplinary Chemical Fields

The unique structural and electronic properties of this compound make it a promising candidate for a variety of applications in emerging interdisciplinary fields.

Potential areas for future applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.